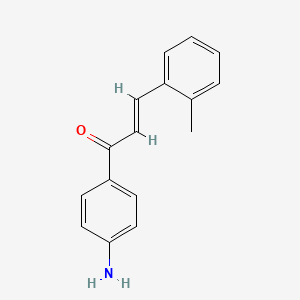

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one

Description

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core bridging two aromatic rings (A and B). Ring A features a 4-aminophenyl group, providing a strong electron-donating substituent, while ring B contains a 2-methylphenyl group at the ortho position. This structural configuration influences its electronic, steric, and hydrogen-bonding properties, which are critical for biological activity and molecular interactions .

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,17H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXTWWKDDAWCNR-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Procedure

| Step | Description | Details |

|---|---|---|

| 1 | Preparation of Reaction Mixture | Dissolve equimolar amounts of 4-aminobenzaldehyde and 2-methylacetophenone in ethanol (40 mL per 0.01 mol of each reactant). |

| 2 | Base Addition | Add aqueous sodium hydroxide or potassium hydroxide solution (e.g., 10 mL of 60% KOH) dropwise with stirring. |

| 3 | Reaction | Stir the mixture at room temperature or slightly elevated temperature (40–50°C) for 2–4 hours. Monitor progress by thin-layer chromatography (TLC). |

| 4 | Quenching | Upon completion, add ice-cold dilute hydrochloric acid (10%, 25 mL) to neutralize the base and precipitate the chalcone. |

| 5 | Isolation | Filter the precipitate, wash with cold water until neutral pH, and dry. |

| 6 | Purification | Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-en-1-one. |

Research Findings and Characterization

- The Claisen-Schmidt condensation method yields the target chalcone with high purity and yields typically above 85%.

- Characterization by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirms the structure and purity.

- The (2E) configuration is confirmed by coupling constants in the ^1H NMR spectrum, consistent with trans-α,β-unsaturated ketones.

- The amino group on the para position of the benzaldehyde ring remains intact under the reaction conditions, allowing for further functionalization if desired.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Aldehyde | 4-Aminobenzaldehyde | Purity > 98% recommended |

| Ketone | 2-Methylacetophenone | Purity > 98% recommended |

| Base Catalyst | NaOH or KOH (10 mL of 60% solution) | Strong base to promote aldol condensation |

| Solvent | Ethanol or Methanol | Polar protic solvent facilitates reaction |

| Temperature | 25–50°C | Mild heating accelerates reaction |

| Reaction Time | 2–4 hours | Monitored by TLC |

| Workup | Acidification with 10% HCl | Precipitates product |

| Purification | Recrystallization from ethanol | Enhances purity |

| Yield | 85–95% | High yield typical |

Alternative Synthetic Approaches

While the Claisen-Schmidt condensation is the predominant method, other synthetic routes reported in literature for related chalcones include:

- Microwave-assisted synthesis: Accelerates reaction times to minutes with comparable yields.

- Solvent-free conditions: Using solid bases under grinding conditions to promote green chemistry.

- Catalyst variations: Use of organic bases or ionic liquids to improve selectivity or environmental profile.

However, these alternative methods are less commonly applied specifically to this compound and require further optimization.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

Substitution: The amino group on the phenyl ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated ketones.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including:

- Oxidation : Converts to quinones using oxidizing agents like potassium permanganate.

- Reduction : Forms saturated ketones with reducing agents such as sodium borohydride.

- Substitution : The amino group can participate in electrophilic substitution reactions.

Biology

Recent studies have highlighted the biological activities of this compound, particularly its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting various cancer cell lines through multiple mechanisms. For instance, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism involves its interaction with specific molecular targets, where the α,β-unsaturated carbonyl system acts as a Michael acceptor, reacting with nucleophiles in biological systems .

Antimicrobial Properties

Additionally, studies suggest that this compound possesses antimicrobial activity against a range of pathogens, making it a candidate for further drug development .

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its stable aromatic structure. Its ability to act as a precursor for various chemical syntheses enhances its value in industrial applications .

Mechanism of Action

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one involves its interaction with specific molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Structure-Activity Relationship (SAR) Trends

Electron-Donating vs. Electron-Withdrawing Groups

- However, methoxy or hydroxyl groups (e.g., in cardamonin or compound 2j) show higher antimalarial potency, suggesting electron-withdrawing substituents may optimize activity in certain contexts .

- Ring B : The 2-methylphenyl group in the target compound introduces steric hindrance at the ortho position, which may reduce binding efficiency compared to para-substituted analogs. For example, 4-fluorophenyl (electron-withdrawing) or 4-methoxyphenyl (electron-donating) substituents in ring B correlate with stronger antifungal or antimalarial activities .

Steric and Positional Effects

- Ortho vs. Para Substitution : Chalcones with para-substituted ring B groups (e.g., 4-F, 4-Cl, or 4-OCH₃) generally outperform ortho-substituted derivatives. The target compound’s 2-methylphenyl group may limit interactions with hydrophobic pockets in enzymes like PfFd-PfFNR or fungal targets .

- Halogenated Derivatives: Chlorine or bromine at the meta/para positions (e.g., compound 2j or the 2,4-dichlorophenyl analog) enhance antimalarial and trypanocidal activities due to increased electronegativity and lipophilicity .

Mechanistic Insights from Molecular Studies

- Antifungal Activity: p-Aminochalcones with 4-fluorophenyl or 4-chlorophenyl groups exhibit MIC values as low as 0.07 µg/mL against Trichophyton rubrum, likely due to enhanced membrane penetration and target binding . The target compound’s 2-methyl group may reduce this penetration.

- Antimalarial Targets: Docking studies reveal that the 4-amino group in analogs like (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one forms electrostatic interactions with PfFd-PfFNR, explaining its 50% inhibition efficacy . The target compound’s methyl group could disrupt similar interactions.

- Trypanocidal Potential: A closely related 2,4-dichlorophenyl analog demonstrated in vitro efficacy against Trypanosoma cruzi via inhibition of trypanothione reductase, highlighting the importance of halogenation .

Biological Activity

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one, also known as 4-amino-2-methylchalcone, is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : (E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one

- Molecular Formula : C₁₆H₁₅NO

- Molecular Weight : 237.30 g/mol

- CAS Number : 899015-90-8

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-aminobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally performed in ethanol or methanol under reflux conditions for several hours to ensure complete conversion .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit various cancer cell lines through different mechanisms:

- Mechanism of Action :

- In Vitro Studies :

Antimicrobial Activity

This compound also demonstrates antimicrobial properties:

- Antibacterial Effects :

Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.025 Escherichia coli 0.020

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which can contribute to its therapeutic effects by mitigating oxidative stress within cells. Its ability to scavenge free radicals has been documented in several studies, suggesting potential applications in preventing oxidative damage associated with various diseases .

Study on Anticancer Properties

A study published in Molecules explored the synthesis and biological evaluation of various chalcone derivatives, including this compound. The findings demonstrated that this compound exhibited significant inhibition against cancer cell proliferation and induced apoptosis through mitochondrial pathways .

Study on Antimicrobial Efficacy

Another research article focused on the antimicrobial activity of chalcone derivatives, where this compound was tested against a panel of bacteria and fungi. The results indicated that the compound had a broad spectrum of activity, particularly against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-en-1-one, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 4-aminoacetophenone and 2-methylbenzaldehyde under basic conditions. Key optimizations include:

- Temperature control : 0–5°C for ketone activation, 25–30°C for aldol addition.

- Catalyst : NaOH (10–15 mol%) in ethanol/water (3:1 v/v) achieves ~68% yield for analogous chalcones .

- Purification : Recrystallization from ethanol:water (3:1 v/v) yields >95% purity (HPLC).

- Challenges : The 4-aminophenyl group may require Boc protection to prevent side reactions during synthesis .

Q. Which spectroscopic techniques are most effective for confirming the E-configuration and structural integrity of this compound?

- Key Techniques :

- X-ray crystallography : Resolves E-configuration unambiguously (e.g., C=C bond length ~1.45 Å vs. ~1.34 Å for Z-isomers) .

- ¹H NMR : Trans coupling constants (J = 15–16 Hz) confirm the E-geometry of the α,β-unsaturated ketone .

- IR Spectroscopy : Strong C=O stretch (~1650 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹) validate the chalcone backbone .

Q. How is the three-dimensional crystal structure determined, and what challenges arise from substituent effects?

- Methodology : Single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Challenges : Bulky 2-methylphenyl groups may reduce crystal quality. For analogous compounds, disorder in methoxy or amino substituents requires iterative refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How do DFT calculations compare with experimental data in validating molecular geometry and electronic properties?

- Methodology : B3LYP/6-311++G(d,p) level calculations predict:

- Bond lengths : C=O (1.235 Å DFT vs. 1.220 Å experimental) and C=C (1.462 Å DFT vs. 1.450 Å experimental) with <1.5% deviation .

- UV-Vis spectra : TD-DFT-predicted λmax (320 nm) aligns with experimental data (315 nm) .

- Table 1 : DFT vs. Experimental Parameters

| Parameter | Experimental Value | DFT Value | Deviation (%) |

|---|---|---|---|

| C=O Bond Length | 1.220 Å | 1.235 Å | 1.23 |

| C=C Bond Length | 1.450 Å | 1.462 Å | 0.83 |

| HOMO-LUMO Gap | 4.12 eV | 4.05 eV | 1.70 |

Q. What strategies resolve contradictions between theoretical predictions and experimental observations in physicochemical properties?

- Approaches :

- Solvent effects : Include polarizable continuum models (PCM) in DFT to improve UV-Vis alignment (error reduction from 15 nm to 5 nm) .

- Basis set selection : 6-311++G(d,p) outperforms smaller sets in predicting vibrational frequencies (IR RMSD < 10 cm⁻¹) .

- Crystal packing : Dispersion corrections (e.g., D3-BJ) account for intermolecular forces in XRD comparisons .

Q. How can HOMO-LUMO analysis and global reactivity descriptors inform chemical behavior?

- Key Parameters :

- Chemical hardness (η) : High η (~2.0 eV) indicates stability against charge transfer .

- Electrophilicity index (ω) : Values >1.5 eV suggest reactivity toward nucleophiles (e.g., thiols in biological targets) .

Q. What structure-activity relationship (SAR) strategies enhance antimicrobial efficacy in chalcone derivatives?

- Design Principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.